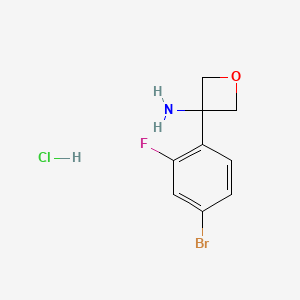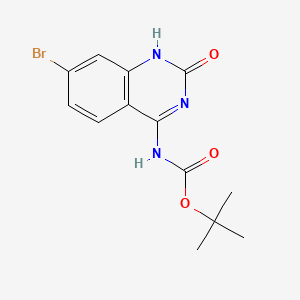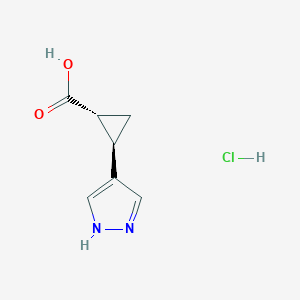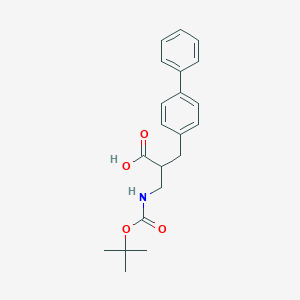
3-(4-Bromo-2-fluorophenyl)oxetan-3-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Bromo-2-fluorophenyl)oxetan-3-amine hydrochloride: is a chemical compound that belongs to the class of oxetanes. Oxetanes are four-membered cyclic ethers known for their strained ring structure, which imparts unique reactivity and properties. This compound is characterized by the presence of a bromine and fluorine atom on the phenyl ring, as well as an amine group attached to the oxetane ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromo-2-fluorophenyl)oxetan-3-amine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination and fluorination of a phenyl ring, followed by the formation of the oxetane ring and subsequent introduction of the amine group. The final step involves the conversion of the free base to its hydrochloride salt form.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations. The process is often scaled up from laboratory procedures, with additional purification steps such as recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions:
Oxidation and Reduction: The amine group can be oxidized to form nitroso or nitro derivatives, while reduction can yield primary or secondary amines.
Ring-Opening Reactions: The strained oxetane ring can undergo ring-opening reactions under acidic or basic conditions, leading to the formation of linear or branched products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for amine reduction.
Major Products:
- Substituted phenyl derivatives
- Nitroso or nitro compounds
- Linear or branched amines
Aplicaciones Científicas De Investigación
Chemistry: 3-(4-Bromo-2-fluorophenyl)oxetan-3-amine hydrochloride is used as a building block in organic synthesis, enabling the construction of more complex molecules. Its unique reactivity due to the strained oxetane ring makes it valuable in developing new synthetic methodologies.
Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms or as a precursor for the synthesis of bioactive molecules. Its structural features allow for interactions with various biological targets.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its ability to undergo various chemical transformations makes it a versatile intermediate in drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science. Its unique properties contribute to the development of innovative products.
Mecanismo De Acción
The mechanism of action of 3-(4-Bromo-2-fluorophenyl)oxetan-3-amine hydrochloride is largely dependent on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the bromine and fluorine atoms can enhance binding affinity and selectivity through halogen bonding and other interactions. The oxetane ring’s strain can also influence the compound’s reactivity and interaction with biological molecules.
Comparación Con Compuestos Similares
- 3-(4-Bromophenyl)oxetan-3-amine
- 3-(4-Fluorophenyl)oxetan-3-amine
- 3-(4-Chlorophenyl)oxetan-3-amine
Comparison: Compared to its analogs, 3-(4-Bromo-2-fluorophenyl)oxetan-3-amine hydrochloride is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This dual substitution can significantly alter its chemical and physical properties, such as reactivity, solubility, and binding affinity. The combination of these substituents can also enhance its versatility in various applications, making it a valuable compound in research and industry.
Propiedades
Fórmula molecular |
C9H10BrClFNO |
|---|---|
Peso molecular |
282.54 g/mol |
Nombre IUPAC |
3-(4-bromo-2-fluorophenyl)oxetan-3-amine;hydrochloride |
InChI |
InChI=1S/C9H9BrFNO.ClH/c10-6-1-2-7(8(11)3-6)9(12)4-13-5-9;/h1-3H,4-5,12H2;1H |
Clave InChI |
ZSWMNGURTLORHC-UHFFFAOYSA-N |
SMILES canónico |
C1C(CO1)(C2=C(C=C(C=C2)Br)F)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Fluoro-6-azaspiro[2.5]octane](/img/structure/B13511815.png)
![Methyl 7-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13511820.png)



![3-((Benzyloxy)carbonyl)-3-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B13511833.png)


![rac-tert-butyl 2-[(1R,2S)-2-(aminomethyl)cyclopropyl]acetate hydrochloride](/img/structure/B13511856.png)
![Methyl 4-[(2-methoxyethyl)amino]benzoate](/img/structure/B13511857.png)
![3-(trifluoromethyl)-2-oxabicyclo[2.2.1]heptane-3-carboxylicacid,Mixtureofdiastereomers](/img/structure/B13511862.png)
![3-(Aminomethyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B13511864.png)


